Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate
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Overview
Description
METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the cyclopentylcarbamoyl and acetyl groups. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H22N4O4S/c1-27-17(25)12-6-8-14(9-7-12)20-16(24)10-15-11-28-19(22-15)23-18(26)21-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,24)(H2,21,22,23,26) |
InChI Key |
CKOLVLMKDIJNCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Origin of Product |
United States |
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